1,7-Naphthyridin-8-amine hydrochloride

Description

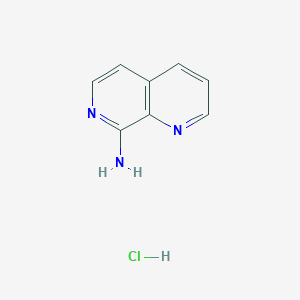

1,7-Naphthyridin-8-amine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₇N₃·HCl. It belongs to the 1,7-naphthyridine family, characterized by a bicyclic structure comprising two fused pyridine rings. The amino group at the 8-position and the hydrochloride salt enhance its solubility in polar solvents, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

1,7-naphthyridin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-8-7-6(3-5-11-8)2-1-4-10-7;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQSIHJPAQGIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)N)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to Naphthyridin-8-amine Derivatives

The preparation of 1,7-Naphthyridin-8-amine hydrochloride typically involves the synthesis of the parent amine, 1,7-naphthyridin-8-amine, followed by conversion into its hydrochloride salt. The synthetic strategies for the parent amine are often extrapolated from methods used for related 1,8-naphthyridine amines due to structural similarities.

Condensation of Diaminopyridines with Carbonyl Compounds

A key synthetic approach involves the condensation of 2,6-diaminopyridine with carbonyl-containing reagents such as 1,1,3,3-tetramethoxypropane under acidic conditions. This method is highlighted in patent CN105399739A, which describes a one-step reaction to obtain 1,8-naphthyridin-2-amine, structurally analogous to 1,7-naphthyridin-8-amine, with high yield and purity.

-

- Acid medium: Acetic acid, sulfuric acid, or phosphoric acid.

- Temperature range: 25–75 °C, typically 45–75 °C.

- Reaction time: 20–60 minutes, optimally around 30 minutes.

- Molar ratio of reagents: 0.5–1.5:1 (tetramethoxypropane to diaminopyridine).

- Post-reaction neutralization with 5M aqueous sodium hydroxide to pH > 10.

- Purification by filtration, washing, extraction with dichloromethane, drying, and column chromatography.

-

- Yields reported around 70–72%.

- Purity by HPLC approximately 96%.

Table 1: Representative Reaction Parameters and Outcomes for Naphthyridine Amine Synthesis

| Parameter | Embodiment 2 (Acetic/Sulfuric Acid) | Embodiment 3 (Phosphoric Acid) |

|---|---|---|

| Diaminopyridine (DAP) (g) | 107 | 107 |

| Acid Volume (mL) | 535 (Acetic/Sulfuric 20:1 v/v) | 1070 (Phosphoric acid) |

| Tetramethoxypropane (g) | 129 | 241 |

| Reaction Temperature (°C) | 45–50 | 70–75 |

| Reaction Time (min) | 30 | 40 |

| Post-reaction pH | >10 | >10 |

| Yield (%) | 70 | 72 |

| HPLC Purity (%) | 96 | 96 |

Source: Adapted from CN105399739A patent

This method's advantages include low-cost starting materials, moderate reaction conditions, and a relatively straightforward purification process, making it industrially attractive.

Catalytic Friedlander Synthesis in Aqueous Media

An alternative green chemistry approach involves the Friedlander condensation catalyzed by biocompatible ionic liquids (ILs) in water, as reported in recent research on 1,8-naphthyridines synthesis.

- Catalyst: Choline hydroxide (ChOH), a metal-free, water-soluble ionic liquid.

- Advantages:

- Avoids harsh organic solvents and expensive metal catalysts.

- One-step reaction with easy product separation.

- High yields due to hydrogen bonding interactions facilitated by the IL catalyst.

- Mechanism: Supported by density functional theory (DFT) and noncovalent interaction (NCI) analyses, showing hydrogen bonding as pivotal for reaction progression.

- Scale: Demonstrated gram-scale synthesis, suggesting scalability.

Although this method is primarily reported for 1,8-naphthyridines, the structural similarity suggests applicability to 1,7-naphthyridin-8-amine derivatives.

Functionalization and Salt Formation

The hydrochloride salt formation of 1,7-naphthyridin-8-amine is typically achieved by treating the free amine with hydrochloric acid in an appropriate solvent, often methanol or ethanol, under controlled temperature to precipitate the hydrochloride salt.

- This step enhances the compound's stability, solubility, and handling properties.

- Crystallization from solvents such as chloroform-methanol mixtures is common to purify the salt.

Summary of Preparation Methodologies

| Method | Starting Materials | Reaction Conditions | Catalyst/Acid | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed condensation | 2,6-Diaminopyridine + Tetramethoxypropane | 45–75 °C, 20–60 min, acid media | Acetic/Sulfuric/Phosphoric acid | 70–72 | 96 | One-step, moderate conditions, scalable |

| Friedlander condensation in water | 1,8-Naphthyridine precursors | Aqueous, room temp to 80 °C, one-step | Choline hydroxide ionic liquid | High | High | Green chemistry, metal-free catalyst, gram-scale synthesis |

| Salt formation | Free amine | Acidification in methanol/ethanol | HCl | Quantitative | High | Enhances stability and solubility |

Research Findings and Practical Considerations

- The acid-catalyzed condensation method provides a practical and cost-effective route with good yields and high purity, suitable for industrial production.

- The ionic liquid-catalyzed aqueous method represents an environmentally friendly alternative with potential for scale-up and reduced hazardous waste.

- The choice of acid and reaction parameters significantly influences yield and purity.

- Post-reaction neutralization and purification steps are critical to obtain high-purity amine suitable for hydrochloride salt formation.

- Crystallization and washing protocols are essential to isolate the hydrochloride salt with desired physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-8-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro-naphthyridines.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction efficiency .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1,7-Naphthyridin-8-amine hydrochloride is primarily recognized for its role as a pharmacophore in various therapeutic agents. Its structural features enable it to interact with biological targets effectively.

Receptor Antagonism

Recent studies have highlighted the compound's potential as an EP4 receptor antagonist. This receptor is implicated in various inflammatory conditions, including:

- Rheumatoid arthritis

- Aortic aneurysm

- Endometriosis

- Ankylosing spondylitis

The antagonistic action of 1,7-naphthyridin-8-amine derivatives against the EP4 receptor suggests its utility in treating these diseases by modulating inflammatory responses .

Anticancer Activity

Research indicates that derivatives of 1,7-naphthyridin-8-amine may possess anticancer properties. For example, compounds targeting specific kinases involved in cancer progression have been synthesized using this scaffold. The ability to inhibit BCR kinase has been particularly noted in the context of B lymphoid malignancies .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its versatile reactivity.

Synthesis of Complex Molecules

This compound can be utilized to synthesize various heterocyclic compounds through methods such as:

- Nucleophilic substitution reactions

- Coupling reactions with aryl halides

- Formation of complex polycyclic structures

These synthetic pathways enable the development of novel compounds with potential biological activities .

Case Study on EP4 Antagonists

In a study focusing on the development of EP4 receptor antagonists, several derivatives of 1,7-naphthyridin-8-amine were synthesized and evaluated for their efficacy in inhibiting receptor activity. The findings demonstrated significant anti-inflammatory effects in preclinical models, supporting further investigation into clinical applications .

Anticancer Screening

A series of naphthyridine derivatives were tested for their ability to inhibit cancer cell proliferation in vitro. The results indicated that certain modifications to the 1,7-naphthyridin-8-amine structure enhanced its potency against specific cancer cell lines, showcasing its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 1,7-Naphthyridin-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes, such as kinases and proteases, by binding to their active sites and blocking their activity. Additionally, it can modulate receptor signaling pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Key Properties:

- Appearance : White to off-white crystalline solid (free base form: white crystalline solid; hydrochloride salt likely similar) .

- Melting Point : ~200–205°C (free base) .

- Solubility : Soluble in acids, alkalis, and organic solvents (e.g., alcohols, ethers, ketones); hydrochloride form increases water solubility .

- Synthesis : Typically prepared via reduction of nitro-1,7-naphthyridines (e.g., catalytic hydrogenation of 3-nitro-1,7-naphthyridin-4(1H)-one) or direct amination reactions .

Comparison with Similar Compounds

The structural and functional diversity of 1,7-naphthyridine derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a comparative analysis of 1,7-naphthyridin-8-amine hydrochloride with analogous compounds:

Table 1: Comparative Analysis of 1,7-Naphthyridine Derivatives

Key Differences and Trends:

Substituent Position and Reactivity: The 8-amino group in this compound facilitates electrophilic substitution at the 5-position (e.g., bromination ), whereas 1,8-naphthyridine derivatives exhibit distinct reactivity due to ring isomerism . Halogenated derivatives (e.g., 5-bromo or 8-chloro) enable cross-coupling reactions critical for constructing complex pharmacophores .

Biological Activity :

- 1,7-Naphthyridin-8-amine derivatives show affinity for PDE10, a target for neurological disorders . In contrast, 1,8-naphthyridine carboxamides are studied for antimicrobial activity .

Solubility and Stability :

- The hydrochloride salt form enhances aqueous solubility compared to neutral analogs like 5-bromo-1,7-naphthyridin-8-amine, which is typically stored under inert conditions .

Synthetic Accessibility: Amino derivatives are often synthesized via nitro-group reduction (e.g., HNO₃/H₂SO₄ nitration followed by Raney Ni/H₂ reduction) , whereas halogenated analogs require direct halogenation (e.g., Br₂ in acetic acid) .

Biological Activity

1,7-Naphthyridin-8-amine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family, characterized by its fused pyridine rings. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in cancer treatment, antimicrobial properties, and effects on cellular signaling pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to interact with various kinases, influencing signaling pathways such as the MAPK/ERK pathway, which regulates cellular growth and differentiation.

- Receptor Binding : The compound can bind to specific receptors, altering their conformation and activity, which affects downstream cellular processes.

- Metal Cation Sequestration : Similar compounds have demonstrated activity through the sequestration of divalent metal cations, impacting their pharmacokinetics and tolerability .

The compound interacts with multiple biomolecules:

- Cellular Effects : It modulates cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it can induce apoptosis in cancer cells by affecting transcription factors and regulatory proteins .

- Chemical Reactions : this compound can undergo oxidation to form N-oxides and reduction to yield dihydro derivatives. It also participates in nucleophilic and electrophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa | 10.47 | |

| Aaptamine derivatives | THP-1 (leukemia) | 15.03 | |

| 2-phenyl-7-methyl-1,8-naphthyridine | MCF7 (breast) | 2.30 |

These findings suggest that naphthyridine derivatives can effectively inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that certain naphthyridine derivatives have shown efficacy against bacterial strains associated with infections .

Case Studies

- Antileishmanial Activity : A study on a series of naphthyridine compounds indicated that modifications could enhance their in vitro antileishmanial activity. Although initial compounds showed weak efficacy in mouse models due to poor tolerability, further refinements improved their profiles significantly .

- In Vivo Studies : Investigations into the pharmacokinetics of naphthyridine compounds revealed that their biological activities could be significantly influenced by their ability to bind metal ions in vivo. This highlights the importance of understanding the mode of action for optimizing therapeutic applications .

Q & A

Basic Research Questions

Q. What established synthetic methods are used to prepare 1,7-Naphthyridin-8-amine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated intermediates (e.g., 8-bromo-1,7-naphthyridine) undergo aminolysis using ammonia or substituted amines under controlled conditions. A typical protocol involves reacting 2-cyano-3-methylpyridine with sodamide in liquid ammonia, followed by quenching with ammonium chloride and recrystallization from toluene to isolate the product . Optimization includes temperature control (0–5°C for reagent addition, reflux for completion), stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to amine), and solvent selection (DMF or toluene for solubility) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Recrystallization steps (e.g., using toluene or ethanol) are critical for purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess >98% purity .

- Structural Confirmation :

- NMR : and NMR to verify aromatic protons (δ 7.5–9.0 ppm) and amine functionality.

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H] at m/z 146.1 for the free base; m/z 182.6 for the hydrochloride) .

- Elemental Analysis : Validate chloride content via titration or ion chromatography .

Q. What are the stability profiles of this compound under different storage conditions?

- Stability Data :

- Dry State : Stable at room temperature (20–25°C) in a desiccator for >12 months .

- Aqueous Solutions : Hydrolyzes in acidic conditions (e.g., 70% HSO, reflux) to form 1,7-naphthyridin-8(7H)-one, requiring pH-neutral buffers for dissolution .

Advanced Research Questions

Q. How can contradictions in reported antibacterial activity data for 1,7-Naphthyridin-8-amine derivatives be resolved?

- Case Study : Discrepancies in inhibition zones (e.g., 200 µg doses showing variable activity against E. coli vs. S. aureus) may arise from:

- Strain-Specific Sensitivity : Test multiple bacterial strains under standardized conditions (e.g., CLSI guidelines) .

- Compound Solubility : Use surfactants (e.g., Pluronic F-68) in disc diffusion assays to ensure uniform dispersion .

Q. What strategies are employed to study structure-activity relationships (SAR) in 1,7-naphthyridine derivatives?

- SAR Workflow :

- Substitution Patterns : Introduce substituents (e.g., methyl, pyridyl) at positions 2, 3, or 4 via halogen displacement. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine shows enhanced antibacterial activity compared to the parent compound .

- Biological Assays : Correlate substituent electronic effects (Hammett constants) with antibacterial potency using regression analysis .

- Data Interpretation : Tabulate inhibition zones (Table 1) to identify critical substituents:

| Derivative | Inhibition Zone (mm) | Organism |

|---|---|---|

| 8-Amino-2-(3-methyl-2-pyridyl) | 22 ± 1.5 | S. aureus |

| Parent compound (unsubstituted) | 15 ± 2.0 | S. aureus |

Q. How can researchers address instability of this compound in aqueous solutions during biological assays?

- Mitigation Strategies :

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis .

- Lyophilization : Prepare lyophilized aliquots and reconstitute in DMSO immediately before use .

- Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidative degradation .

Q. What analytical methods are recommended for detecting degradation products of this compound?

- Protocol :

- HPLC-MS : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products (e.g., naphthyridinones). Monitor m/z 162.1 ([M+H] for 1,7-naphthyridin-8(7H)-one) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and compare chromatograms to fresh controls .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.